Diazene, bis(4-nitrophenyl)-, 1-oxide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Diazene, bis(4-nitrophenyl)-, 1-oxide” are not found, diazines, a related class of compounds, have been synthesized using various methods . These methods often involve the use of reagents such as morpholine and NBS, and conditions such as DIEA, EtOH, and heat .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diazene, bis(4-nitrophenyl)-, 1-oxide” include a molecular weight of 272.21600, a density of 1.44g/cm3, a boiling point of 484.6ºC at 760 mmHg, and a flash point of 246.9ºC .Scientific Research Applications
Energetic Materials Development : Diazene derivatives have been investigated for their potential as energetic materials. For instance, novel polynitro azoxypyrazole-based energetic compounds, including 1,2-bis(4-nitro-1H-pyrazol-5-yl) diazene 1-oxide, were synthesized and characterized. These compounds exhibited high thermal stability and moderate to high detonation performance, making them interesting candidates for energetic material applications (Yang et al., 2021).
Synthesis Methods : Research has focused on developing efficient synthesis methods for various diazene derivatives. A study described a direct method for synthesizing hydroxyalkyl-containing azoxybenzenes, including 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide (Spesivaya et al., 2022).
Structural Analysis : Detailed structural analysis of diazene derivatives has been conducted using techniques like X-ray diffraction and hydrogen bonding studies. For example, the hydrogen-bonded sheet structures of 4,4'-Bis(4-iodophenylaminomethyl)azoxybenzene were studied, providing insights into the molecular arrangement and interactions of such compounds (Glidewell et al., 2003).
Potential Applications in Various Fields : The applications of diazene derivatives extend beyond energetic materials to include areas like optical materials and supramolecular assembly. For example, the dielectric permittivity of a semifluorinated azobenzene derivative was studied, showing potential for applications in molecular switches and electrooptic devices (Stangenberg et al., 2014).
Antineoplastic Activities : Diazene derivatives have also been explored for their antineoplastic activities. Aryl bis(diazeniumdiolates) were synthesized and studied as potential inducers of S-glutathionylation of cellular proteins and as inhibitors of cancer cell proliferation (Andrei et al., 2008).
properties
IUPAC Name |
(4-nitrophenyl)-(4-nitrophenyl)imino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-14(10-5-7-12(8-6-10)16(20)21)13-9-1-3-11(4-2-9)15(18)19/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXNMGKOQFNSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
614-25-5 | |
Record name | Diazene, bis(4-nitrophenyl)-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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